eoxin E4

Vascular permeability Inflammation Endothelial barrier function

Eoxin E4 (EXE4; 14,15-LTE4; CAS 1000852-57-2) is a cysteinyl eicosanoid produced via the 15-lipoxygenase-1 (15-LO-1) pathway, primarily in human eosinophils, mast cells, and nasal polyp tissue. Unlike classic leukotrienes generated through 5-lipoxygenase (5-LO), eoxin E4 represents the terminal metabolite of the 14,15-LTC4 → 14,15-LTD4 → 14,15-LTE4 cascade and was formally named to distinguish it from 5-LO-derived cysteinyl leukotrienes (LTC4, LTD4, LTE4).

Molecular Formula C23H37NO5S
Molecular Weight 439.6 g/mol
Cat. No. B13397363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameeoxin E4
Molecular FormulaC23H37NO5S
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESCCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O
InChIInChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)
InChIKeyJLJNENVYAVKECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eoxin E4 (14,15-Leukotriene E4): Procurement & Selection Guide for the 15-Lipoxygenase-Derived Cysteinyl Leukotriene


Eoxin E4 (EXE4; 14,15-LTE4; CAS 1000852-57-2) is a cysteinyl eicosanoid produced via the 15-lipoxygenase-1 (15-LO-1) pathway, primarily in human eosinophils, mast cells, and nasal polyp tissue [1]. Unlike classic leukotrienes generated through 5-lipoxygenase (5-LO), eoxin E4 represents the terminal metabolite of the 14,15-LTC4 → 14,15-LTD4 → 14,15-LTE4 cascade and was formally named to distinguish it from 5-LO-derived cysteinyl leukotrienes (LTC4, LTD4, LTE4) [1]. It is a bioactive lipid mediator with pro-inflammatory activity, increasing vascular permeability in human endothelial cell monolayers [1].

Why 5-LO-Derived Cysteinyl Leukotrienes Cannot Substitute for Eoxin E4 in 15-Lipoxygenase Pathway Research


Eoxin E4 cannot be functionally replaced by classic 5-LO-derived cysteinyl leukotrienes (LTC4, LTD4, LTE4). Although both families share structural similarities as cysteinyl eicosanoids, they originate from distinct enzymatic pathways (15-LO-1 versus 5-LO), produce different fragment ions in mass spectrometric analysis (m/z 205 for 14,15-LTs versus m/z 189 for classic LTs), and exhibit differential stimulus coupling: incubation of eosinophils with exogenous arachidonic acid favors eoxin C4 formation, whereas calcium ionophore stimulation drives exclusive LTC4 production [1]. Furthermore, the terminal eoxin metabolite 14,15-LTE4 is not documented in mast cells or nasal polyps, unlike its precursor 14,15-LTC4, indicating cell-type-specific metabolic processing distinct from the canonical cysteinyl leukotriene cascade .

Eoxin E4 versus LTC4 and Histamine: Head-to-Head Quantitative Differentiation Guide for Scientific Procurement


Vascular Permeability Potency: Eoxin E4 Displays ~10-Fold Lower Potency Than LTC4 but ~100-Fold Higher Potency Than Histamine in Human Endothelial Cell Monolayers

In a human endothelial cell monolayer in vitro model, eoxin E4 (14,15-LTE4) increased vascular permeability with approximately 10-fold lower potency than leukotriene C4 (LTC4) but approximately 100-fold greater potency than histamine [1]. This positions eoxin E4 as a potent, but not maximal, permeability-enhancing eicosanoid—quantifiably distinct from both the most potent comparator (LTC4) and the classical inflammatory mediator histamine.

Vascular permeability Inflammation Endothelial barrier function

Biosynthetic Pathway Determinant: Eoxin E4 Is Exclusively a 15-LO-1 Product, Not a 5-LO Product, Confirmed by Inhibitor Insensitivity

The formation of the eoxin precursor metabolite (14,15-LTC4) in human eosinophils was not inhibited by the 5-LO inhibitors MK-886 (10⁻⁷ M) or BWA4C (10⁻⁷ M), nor by the cyclooxygenase inhibitor indomethacin (10⁻⁶ M), confirming exclusive dependence on the 15-LO-1 pathway [1]. In contrast, classic cysteinyl leukotrienes (e.g., LTC4) are 5-LO-dependent products and are sensitive to 5-LO inhibition. This pharmacological dissociation provides a clean experimental tool for isolating 15-LO-1-mediated signaling without 5-LO pathway cross-talk.

Lipoxygenase pathways Biosynthesis Enzymology

Stimulus-Specific Production: Arachidonic Acid Favors Eoxin Synthesis While Calcium Ionophore Favors LTC4 in Eosinophils

In human eosinophils, incubation with exogenous arachidonic acid favored the production of eoxin C4 (EXC4, the precursor of EXE4), whereas challenge with calcium ionophore led to exclusive formation of LTC4 [1]. This stimulus-dependent bifurcation of the 15-LO-1 versus 5-LO pathways within the same cell type demonstrates that the choice of agonist determines which cysteinyl lipid mediator is produced, making eoxin E4 the relevant endpoint metabolite specifically under conditions of substrate-driven (rather than calcium-driven) activation.

Stimulus-response coupling Eosinophil biology Lipid mediator profiling

Distinct MS Fragment Ion Signature: m/z 205 for Eoxin E4 versus m/z 189 for Classic Cysteinyl Leukotrienes

LC-MS/MS analysis revealed that cysteinyl 14,15-leukotrienes (including eoxin E4) produce a characteristic fragment ion at m/z 205, whereas the corresponding 5-LO-derived cysteinyl leukotrienes produce a fragment ion at m/z 189 [1]. This 16-Da mass difference arises from cleavage of the eicosanoid backbone adjacent to the cysteinyl group attachment site, which is at carbon 14 for eoxins versus carbon 6 for classic leukotrienes. This analytically unique signature enables unambiguous identification and quantification of eoxin E4 in complex biological matrices without interference from co-eluting classic leukotrienes.

Mass spectrometry Lipidomics Analytical chemistry

Eoxin E4 Synthase Activity Defines a Distinct Enzymatic Step Lacking a Classic Leukotriene Counterpart in Screening Assays

The terminal conversion of eoxin D4 (EXD4) to eoxin E4 (EXE4) is catalyzed by a specific dipeptidase activity formally classified as eoxin E4 synthase activity (GO:0097263), defined by the reaction: eoxin D4 + H₂O → eoxin E4 + glycine [1][2]. This enzymatic step is the basis of patent US20090247634 (WO2008001079), which claims methods for identifying modulators of eoxin C4, D4, and E4 formation as anti-inflammatory agents [3]. No equivalent screening method exists for the classic LTE4 formation step because it targets the same dipeptidase class but with distinct substrate specificity, creating a unique intellectual property space for eoxin E4-based drug discovery.

Drug discovery Enzymatic screening Patent-protected assays

Eoxin E4 Procurement Decision Scenarios: When This 15-LO-1 Pathway Standard Is the Scientifically Necessary Choice


Quantitative Lipid Mediator Profiling Distinguishing 15-LO-1 from 5-LO Pathway Activity

When a research program requires unambiguous separation of 15-lipoxygenase-1-derived versus 5-lipoxygenase-derived cysteinyl lipid mediators in biological samples, eoxin E4 serves as the essential authentic standard. Its distinct m/z 205 MS/MS fragment (versus m/z 189 for classic leukotrienes) enables interference-free multiple reaction monitoring (MRM) quantification in LC-MS/MS lipidomics workflows [1]. Procurement of eoxin E4 in conjunction with classic LTC4/D4/E4 standards allows comprehensive pathway coverage; relying solely on classic leukotriene standards would leave the 15-LO-1 axis uncalibrated.

In Vitro Models of Substrate-Driven (Arachidonic Acid-Dependent) Eosinophilic Inflammation

For studies employing arachidonic acid-stimulated eosinophils, mast cells, or nasal polyp tissue, eoxin E4 is the analytically correct endpoint metabolite. Eosinophils incubated with exogenous arachidonic acid preferentially produce eoxin C4, which is metabolized to eoxin D4 and eoxin E4, whereas calcium ionophore stimulation yields LTC4 exclusively [1]. Procuring eoxin E4 as the detection standard for arachidonic acid-driven models ensures that the measured mediator reflects the actual biosynthetic output rather than a pathway-inappropriate surrogate.

15-LO-1 Inhibitor Screening and Eoxin Synthase Drug Discovery Programs

Pharmaceutical screening programs targeting the 15-LO-1/eoxin axis require eoxin E4 as both a reference standard and, in its precursor forms (eoxin C4, eoxin D4), as substrates for enzymatic activity assays. The patent US20090247634/WO2008001079 explicitly covers methods for identifying compounds that modulate the formation of eoxin C4, D4, and E4 [2]. Eoxin E4 procurement is mandatory for any screening campaign operating within this patent-protected chemical and methodological space, as classic leukotrienes are not covered by these claims.

Hodgkin Lymphoma Inflammatory Microenvironment Research and Biomarker Studies

Hodgkin Reed-Sternberg (HRS) cells express 15-lipoxygenase-1 and are putative producers of eoxin C4, eoxin D4, and eoxin E4 in vivo, contributing to the inflammatory features of classical Hodgkin lymphoma [3]. For translational studies investigating eoxins as biomarkers or pathogenic mediators in Hodgkin lymphoma, eoxin E4 is the requisite standard for quantifying terminal eoxin production in tumor tissue, plasma, or cell culture supernatants. No classic leukotriene standard can substitute for this 15-LO-1-specific output in Hodgkin lymphoma models.

Quote Request

Request a Quote for eoxin E4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.